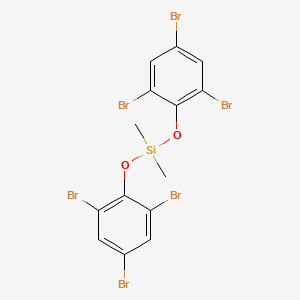

Dimethylbis(2,4,6-tribromophenoxy)silane

Description

Dimethylbis(2,4,6-tribromophenoxy)silane is a brominated organosilicon compound used primarily as a flame retardant. Its molecular structure consists of a central silicon atom bonded to two methyl groups and two 2,4,6-tribromophenoxy groups. The tribromophenoxy substituents contribute high bromine content (≈60–70% by weight), enhancing its flame-retardant efficacy by releasing bromine radicals during combustion, which inhibit free radical chain reactions in the gas phase .

Properties

CAS No. |

93675-59-3 |

|---|---|

Molecular Formula |

C14H10Br6O2Si |

Molecular Weight |

717.7 g/mol |

IUPAC Name |

dimethyl-bis(2,4,6-tribromophenoxy)silane |

InChI |

InChI=1S/C14H10Br6O2Si/c1-23(2,21-13-9(17)3-7(15)4-10(13)18)22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H3 |

InChI Key |

XKHAPMNQVYQIKG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(OC1=C(C=C(C=C1Br)Br)Br)OC2=C(C=C(C=C2Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dimethylbis(2,4,6-tribromophenoxy)silane typically involves the reaction of 2,4,6-tribromophenol with dimethyldichlorosilane. The reaction conditions often include the use of a solvent such as toluene and a catalyst like pyridine to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction .

Chemical Reactions Analysis

Dimethylbis(2,4,6-tribromophenoxy)silane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of brominated phenolic compounds.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of less brominated or non-brominated phenolic compounds.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Dimethylbis(2,4,6-tribromophenoxy)silane has several scientific research applications:

Chemistry: It is used as a flame retardant due to its bromine content, which helps in reducing flammability.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.

Industry: It is used in the production of various industrial materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Dimethylbis(2,4,6-tribromophenoxy)silane involves its interaction with molecular targets such as proteins and enzymes. The bromine atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key brominated flame retardants (BFRs) with structural or functional similarities include:

1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) Structure: Ethane backbone with two 2,4,6-tribromophenoxy groups. Properties: High bromine content (≈70%), persistent in environmental matrices, and bioaccumulative . Applications: Widely used in electronics and textiles.

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) Structure: Triazine ring with three 2,4,6-tribromophenoxy groups. Properties: Exceptional thermal stability (decomposition >300°C) due to aromatic triazine core . Regulatory Status: Classified as non-genotoxic and non-PBT (persistent, bioaccumulative, toxic) under EU regulations .

Decabromodiphenyl Ethane (DBDPE)

- Structure : Ethane-linked decabrominated diphenyl groups.

- Properties : High molecular weight (≈971 g/mol), lower bioavailability, but persistent in dust and sediments .

Comparative Data Table

Key Research Findings

- Regulatory Status: TTBP-TAZ and DBDPE are prioritized for EU risk assessment, while this compound remains less studied, warranting further PBT evaluation .

Advantages and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.